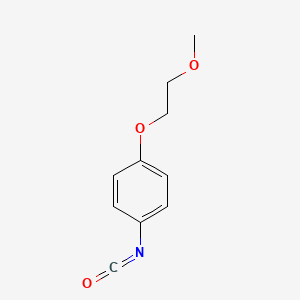
1-Isocyanato-4-(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring an isocyanate group (-N=C=O) and a methoxyethoxy group (-OCH2CH2OCH3) attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Isocyanato-4-(2-methoxyethoxy)benzene typically involves the reaction of 4-(2-methoxyethoxy)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a controlled environment with appropriate safety measures to handle the toxic intermediates and by-products.
Analyse Des Réactions Chimiques
1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methoxyethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxyethoxy group.
Polymerization: The compound can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.
Common reagents used in these reactions include alcohols, amines, and water for addition reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific nucleophile and reaction conditions.
Applications De Recherche Scientifique
1-Isocyanato-4-(2-methoxyethoxy)benzene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable materials in the production of foams, coatings, adhesives, and elastomers.
Materials Science: The compound is used to modify surfaces and create functionalized materials with specific properties, such as hydrophobicity or enhanced mechanical strength.
Bioconjugation: In biological research, it can be used to link biomolecules through the formation of stable urea bonds, facilitating the study of protein interactions and other biological processes.
Mécanisme D'action
The reactivity of 1-Isocyanato-4-(2-methoxyethoxy)benzene is primarily due to the isocyanate group, which is highly electrophilic. This group reacts with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophile attacking the carbon atom of the isocyanate group, leading to the formation of an intermediate that rearranges to form the final product.
In polymerization reactions, the isocyanate group reacts with hydroxyl groups of polyols to form urethane linkages, resulting in the formation of polyurethane polymers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-(2-methoxyethoxy)benzene can be compared with other isocyanate compounds, such as:
4-Methoxyphenyl isocyanate: Similar in structure but lacks the methoxyethoxy group, leading to different reactivity and applications.
4-Methylphenyl isocyanate: Contains a methyl group instead of the methoxyethoxy group, affecting its physical and chemical properties.
1,1’-Methylenebis(4-isocyanatobenzene): A dimeric isocyanate used in the production of rigid polyurethane foams and elastomers.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and make it suitable for specialized applications in polymer and materials science.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-isocyanato-4-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C10H11NO3/c1-13-6-7-14-10-4-2-9(3-5-10)11-8-12/h2-5H,6-7H2,1H3 |
Clé InChI |
LWLSUHMUZPAKHP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
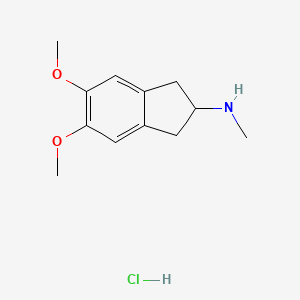
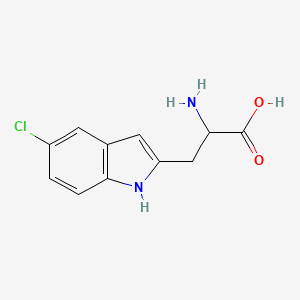
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
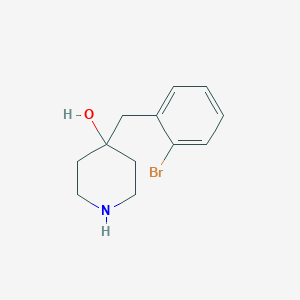
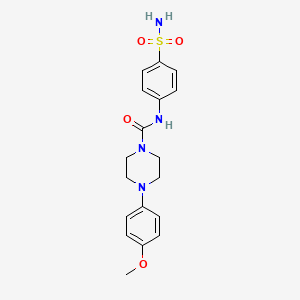

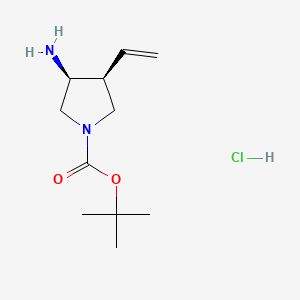
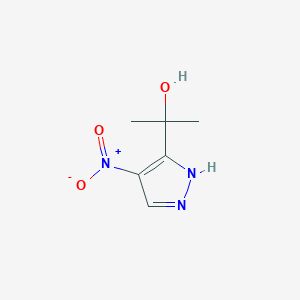
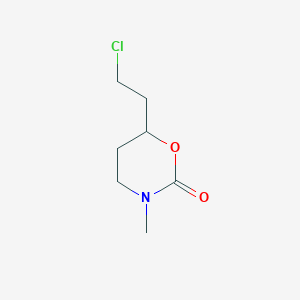
![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

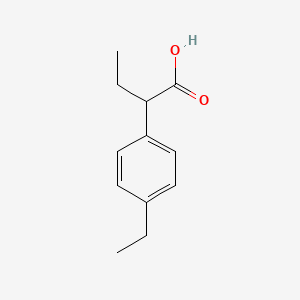
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
